

# S100A8: A Key Mediator in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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S100A8, also known as myeloid-related protein 8 (MRP8) or calgranulin A, has emerged as a significant therapeutic target, particularly in the fields of oncology and immunology. It is a member of the S100 family of calcium-binding proteins and is often found as a heterodimer with S100A9, forming what is known as calprotectin.

## **Role in Disease Pathogenesis**

Elevated levels of S100A8 are associated with various inflammatory conditions and cancers. In the tumor microenvironment, S100A8 acts as a damage-associated molecular pattern (DAMP) molecule. Its interaction with receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE) triggers downstream signaling cascades that promote tumor growth, metastasis, and chemoresistance.[1][2][3]

Specifically, S100A8 has been implicated in:

- Cancer Metastasis: Primary tumors can induce the expression of S100A8 in distant organs, creating a pre-metastatic niche that facilitates the arrival and growth of tumor cells.[1] This has been observed in cancers such as melanoma.[4]
- Anaplastic Thyroid Carcinoma (ATC): S100A8 is overexpressed in ATC and promotes tumor cell proliferation by interacting with RAGE and activating the p38, ERK1/2, and JNK signaling pathways.[2]

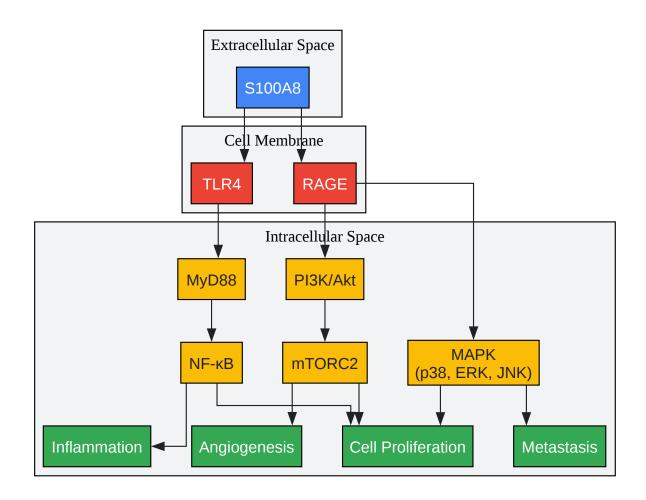


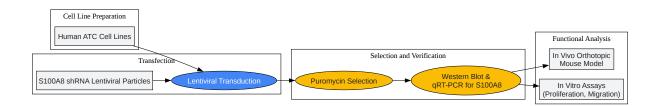
 Colorectal Cancer: S100A8-mediated inflammatory signaling can drive the progression of colorectal cancer.[5]

## **Signaling Pathways**

The therapeutic targeting of S100A8 necessitates a thorough understanding of its signaling mechanisms. The binding of S100A8 to its receptors, primarily TLR4 and RAGE, activates several key downstream pathways.[3][5]







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- To cite this document: BenchChem. [S100A8: A Key Mediator in Inflammation and Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424083#8a8-as-a-potential-therapeutic-target]

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